molecular formula C5H6N2OS B1310942 2-Methylthiazole-4-carboxamide CAS No. 31825-95-3

2-Methylthiazole-4-carboxamide

Cat. No. B1310942
CAS RN: 31825-95-3
M. Wt: 142.18 g/mol
InChI Key: JFBXSNFENTXBSX-UHFFFAOYSA-N
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Description

2-Methylthiazole-4-carboxamide is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various derivatives of thiazole carboxamides, their synthesis, and their potential applications, particularly in the field of anticancer and antimicrobial agents.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of considerable interest. For instance, the synthesis of aromatic polyamides containing 2-methyl-4,5-oxazolediyl units involves the direct polycondensation of diaminophenyl-methyloxazole and dibenzoic acid derivatives . Another paper describes the enantioselective synthesis of a methyl oxazole carboxylate via a Pd-catalyzed amide coupling followed by bromination and cyclization . Additionally, the synthesis of 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents involves exploring the structure-activity relationship of arylacetamido pendants . Furthermore, novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives were synthesized starting from ethyl 4,4,4-trifluoroacetoacetate, showcasing the versatility of thiazole synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The crystal structures of some thiazolylcarboxamide derivatives were studied using X-ray analysis, which is essential for understanding the relationship between structure and function . The introduction of different substituents on the thiazole ring can significantly affect the properties and potential applications of these compounds.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, acylation and methylation reactions were used to produce different amino derivatives of 2-amino-4-methylthiazole-5-carboxylic acid . These reactions are fundamental for the modification of thiazole compounds and the development of new molecules with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The polyamides containing 2-methyl-4,5-oxazolediyl units exhibit high thermal properties and good solubility in organic solvents, which is beneficial for their application in high-performance materials . The solubility and thermal stability of these compounds are critical parameters for their practical use.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

2-Methylthiazole-4-carboxamide is employed in the synthesis of various organic compounds. Kumar et al. (2012) described its use in the efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. This process leads to the introduction of various functionalities at the 4-position of product oxazoles, useful in the synthesis of naturally occurring diaryloxazoles and novel trisubstituted bisoxazoles (Kumar, Saraiah, Misra, & Ila, 2012).

Antimicrobial Properties

Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives from 2-Methylthiazole-4-carboxamide, showing significant antibacterial and antifungal activities. These derivatives were effective against various bacterial strains and fungal pathogens (Wazalwar, Banpurkar, & Perdih, 2019).

Antiviral Activity

Srivastava et al. (1977) explored the antiviral properties of thiazole C-nucleosides synthesized from 2-Methylthiazole-4-carboxamide. These compounds showed significant in vitro activity against various viruses and were evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Synthesis of Novel Compounds

Chattopadhyay et al. (2010) used 2-Methylthiazole-4-carboxamide as a precursor for the synthesis of new thiazolo[5,4-d]pyrimidines, indicating its role in creating novel chemical entities with potential applications in various fields (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).

Safety And Hazards

The safety information for 2-Methylthiazole-4-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers Several papers have been published on 2-Methylthiazole-4-carboxamide and its derivatives . These papers cover a range of topics including its synthesis, molecular structure, and potential biological activities. Further analysis of these papers could provide more detailed information on this compound.

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBXSNFENTXBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953743
Record name 2-Methyl-1,3-thiazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazole-4-carboxamide

CAS RN

31825-95-3
Record name 2-Methyl-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31825-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-thiazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y TAMURA, T MIYAMOTO, K SHIMOOKA… - Chemical and …, 1971 - jstage.jst.go.jp
… 5-Amino-2—methylthiazole-4—carboxamide (VIIh) a) The compound (VIIh), mp 182.5—183.5 (lit.3) mp 175—177), was prepared from Vb with polyphosphoric acid by the general …
Number of citations: 10 www.jstage.jst.go.jp
S Kumar, R Aggarwal, V Kumar, R Sadana… - European Journal of …, 2016 - Elsevier
Synthesis of fourteen analogues of bacillamide, a bioactive tryptamide alkaloid of marine origin, has been accomplished through a highly efficient convergent route. The present solvent-…
Number of citations: 23 www.sciencedirect.com
M Liu, Y Liang, Z Zhu, J Wang, X Cheng… - Journal of Medicinal …, 2019 - ACS Publications
In order to discover novel hypoxia-inducible factor 1 (HIF-1) inhibitors for the cancer metastasis treatment, 68 new aryl carboxamide compounds were synthesized and evaluated for …
Number of citations: 17 pubs.acs.org
A Manfrin, N Borduas-Dedekind, K Lau… - The Journal of organic …, 2019 - ACS Publications
Oxazoles and thiazoles are commonly found moieties in nonribosomal peptides (NRPs) and ribosomally synthesized post-translationally modified peptides (RiPPs), which are important …
Number of citations: 13 pubs.acs.org
UB Karale, VS Krishna, EV Krishna… - European Journal of …, 2019 - Elsevier
The dormant and resistant form of Mycobacterium tuberculosis presents a challenge in developing new anti-tubercular drugs. Herein, we report the synthesis and evaluation of …
Number of citations: 34 www.sciencedirect.com
Y Yu, J Zheng, L Cao, S Li, X Li, HB Zhou, X Liu, S Wu… - RSC …, 2017 - pubs.rsc.org
In this study, we reported the synthesis and biological characterization of a novel series of furan-carboxamide derivatives that were potent inhibitors of the influenza A H5N1 virus. The …
Number of citations: 11 pubs.rsc.org
N Jalan-Sakrikar, JR Field, R Klar… - ACS Chemical …, 2014 - ACS Publications
… For example, N-methyl-pyrazole-3-carboxamide, 33, was nearly 3-fold less active at all three receptors when compared to the 2-methylthiazole-4-carboxamide derivative, 37. In addition …
Number of citations: 58 pubs.acs.org
WL Wang, SC Chai, M Huang, HZ He… - Journal of medicinal …, 2008 - ACS Publications
Methionine aminopeptidase (MetAP) is a promising target to develop novel antibiotics, because all bacteria express MetAP from a single gene that carries out the essential function of …
Number of citations: 57 pubs.acs.org
GN Raut - 2016 - dspace.ncl.res.in
Natural products have attracted the attention of different branches of science, particularly biologists and chemists over the last several decades. It is one of the most important and …
Number of citations: 0 dspace.ncl.res.in
PYS Lam, S Deudon, E Hauptman, CG Clark - Tetrahedron Letters, 2001 - Elsevier
… PhSi(OMe) 3 (0.125 mL, 0.667 mmol, 2 equiv.), 2-methylthiazole-4-carboxamide 20 (47.4 mg, 0.333 mmol, 1 equiv.), Cu(OAc) 2 (67 mg, 0.367 mmol, 1.1 equiv.) and TBAF (0.67 mL, …
Number of citations: 67 www.sciencedirect.com

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